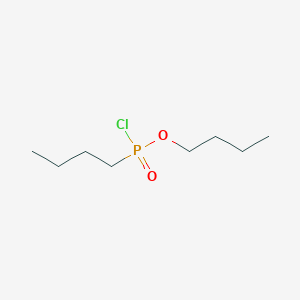
Butyl butylphosphonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl butylphosphonochloridate is an organophosphorus compound that contains both butyl and phosphonochloridate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl butylphosphonochloridate typically involves the reaction of butyl alcohol with phosphorus trichloride and butyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+C4H9OH+C4H9Cl→C4H9P(O)Cl2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Butyl butylphosphonochloridate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form butylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out under mild conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: The major products are substituted phosphonates.
Hydrolysis: The major products are butylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Butyl butylphosphonochloridate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biological Studies: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the development of pharmaceuticals.
Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl butylphosphonochloridate involves its interaction with nucleophiles, leading to the substitution of the chlorine atom in the phosphonochloridate group. This reaction can occur through an S_N2 mechanism, where the nucleophile attacks the phosphorus atom, displacing the chlorine atom. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Butylphosphonic Acid: Similar in structure but lacks the chloridate group.
Butyl Chloride: Contains the butyl group but lacks the phosphonochloridate group.
Phosphorus Trichloride: Contains the phosphorus and chlorine atoms but lacks the butyl group.
Properties
CAS No. |
54176-90-8 |
|---|---|
Molecular Formula |
C8H18ClO2P |
Molecular Weight |
212.65 g/mol |
IUPAC Name |
1-[butyl(chloro)phosphoryl]oxybutane |
InChI |
InChI=1S/C8H18ClO2P/c1-3-5-7-11-12(9,10)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
CUIDDSHBFFXVNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















